molecular formula C21H17BrN2 B2823879 1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 381192-37-6

1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B2823879
CAS No.: 381192-37-6
M. Wt: 377.285
InChI Key: RYRGUXIZJYXVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a bromoallyl group at the 1-position and a naphthalen-1-ylmethyl substituent at the 2-position. Benzimidazole derivatives are widely explored for their pharmacological and material science applications due to their structural versatility and bioactivity .

Synthesis of such compounds typically involves alkylation of benzimidazole intermediates. For example, 1-(2-bromoalkyl)-1H-benzo[d]imidazole intermediates are synthesized via reaction of 1H-benzo[d]imidazole with bromoalkyl halides, often yielding isomers that require chromatographic separation . The naphthalen-1-ylmethyl group is introduced via nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2/c1-15(22)14-24-20-12-5-4-11-19(20)23-21(24)13-17-9-6-8-16-7-2-3-10-18(16)17/h2-12H,1,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGUXIZJYXVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzimidazole Core

Position and Nature of Substituents
  • Target Compound: The 1-(2-bromoallyl) and 2-(naphthalen-1-ylmethyl) groups confer distinct electronic and steric properties.
  • Analogues: Compound 4 (): 2-((2-isopropyl-5-methylcyclohexyl)oxy)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. Compound II (): 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole. Dual methoxynaphthyl groups increase electron density and hydrogen-bonding capacity, contrasting with the bromoallyl’s reactivity . Compound 22 (): 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine. The 2-amine group and naphthalen-2-ylmethyl substitution alter hydrogen-bonding and π-stacking compared to the target compound’s bromoallyl and naphthalen-1-ylmethyl groups .

Physicochemical Properties

Melting Points and Solubility
  • Compound 3 (): 5,5'-Di(naphthalen-2-yl)-1,1'-diphenyl-2,2'-biimidazole has a melting point of 275.7–277.3 °C, reflecting high crystallinity due to extended π-conjugation .
  • Compound I (): 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole is a solid, while the target compound’s bromoallyl group may lower melting points due to reduced symmetry .
Spectroscopic Data
  • ¹H NMR shifts for the naphthalen-1-ylmethyl group (e.g., δ 7.39–7.73 in ) align with aromatic protons in the target compound, while bromoallyl protons may appear as distinct doublets near δ 5.5–6.5 (analogous to ) .
Antimicrobial and Anticancer Activity
  • Compound 12a–n (): 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides exhibit BRAF inhibitory effects, highlighting the role of benzimidazole in kinase targeting .
Receptor Binding
  • Compound 1 (): A CB2 receptor agonist with a naphthalen-1-ylmethyl group demonstrates the importance of hydrophobic substituents in receptor interaction, a feature shared with the target compound .
  • Compound 16 (): 2-(4-Fluorophenyl)-1H-benzo[d]imidazole analogues bind GABA-A receptors, suggesting fluorophenyl groups enhance CNS activity compared to bromoallyl .

Reactivity and Functionalization Potential

  • The bromoallyl group in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s boronate intermediates .
  • In contrast, thioether-linked compounds (e.g., ’s Compound 1) undergo oxidative transformations, limiting their versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.